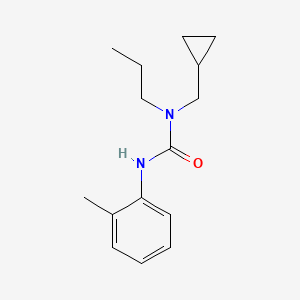
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea, also known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its potential applications in agriculture. CPPU belongs to the family of urea derivatives and has been shown to have a wide range of effects on plant growth and development. In
作用机制
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea works by stimulating cell division and elongation, which leads to increased fruit size and yield. This compound also enhances fruit quality by increasing sugar content, improving color, and delaying fruit ripening. The exact mechanism of action of this compound is not fully understood, but it is thought to involve the activation of specific enzymes and signaling pathways in plants.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects on plants, including changes in gene expression, enzyme activity, and hormone levels. This compound has been shown to increase the activity of enzymes involved in sugar metabolism and antioxidant defense, as well as the levels of plant hormones such as auxin and cytokinin. This compound has also been shown to improve plant tolerance to abiotic stress, such as drought and high temperatures.
实验室实验的优点和局限性
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea has several advantages for use in lab experiments, including its stability, ease of application, and low toxicity. However, this compound is relatively expensive compared to other plant growth regulators, and its effects can vary depending on the crop species, cultivar, and environmental conditions. In addition, this compound can have negative effects on plant growth and development at high concentrations, making it important to optimize application rates for each crop and experimental condition.
未来方向
Future research on N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea could focus on several areas, including the development of new synthesis methods to reduce costs and improve yields, the optimization of application rates and timing for different crops and conditions, and the exploration of new applications for this compound in areas such as biotechnology and plant breeding. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on plant growth and development. Overall, this compound has great potential for use in agriculture and plant research, and further studies could lead to new discoveries and applications in the future.
合成方法
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea can be synthesized using a variety of methods, including the reaction of 2-methylphenyl isocyanate with cyclopropylmethylamine and propylamine. The resulting product is then purified using chromatography techniques to obtain the final this compound compound. Other methods involve the use of different starting materials and reaction conditions, but the overall process remains similar.
科学研究应用
N-(cyclopropylmethyl)-N'-(2-methylphenyl)-N-propylurea has been extensively studied for its potential applications in agriculture, including increasing fruit size and yield, improving fruit quality, and enhancing plant resistance to abiotic stress. This compound has been shown to be effective in a wide range of crops, including grapes, apples, kiwifruit, tomatoes, and strawberries. In addition, this compound has been studied for its potential use in tissue culture and micropropagation of plants.
属性
IUPAC Name |
1-(cyclopropylmethyl)-3-(2-methylphenyl)-1-propylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O/c1-3-10-17(11-13-8-9-13)15(18)16-14-7-5-4-6-12(14)2/h4-7,13H,3,8-11H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPPSXDIUDTKBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)C(=O)NC2=CC=CC=C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)
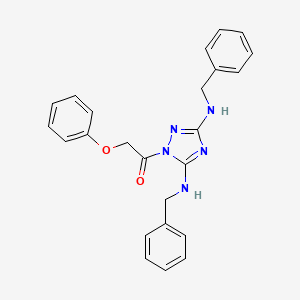


![N-(2,3-difluorobenzyl)-5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolecarboxamide](/img/structure/B4993996.png)
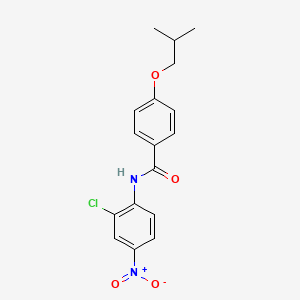

![ethyl 1-[(5-chloro-3-methyl-1H-indol-2-yl)carbonyl]-4-(cyclopropylmethyl)-4-piperidinecarboxylate](/img/structure/B4994014.png)
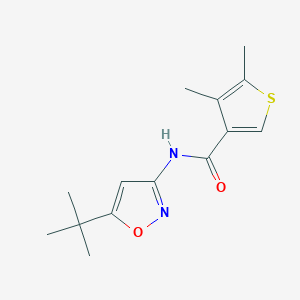
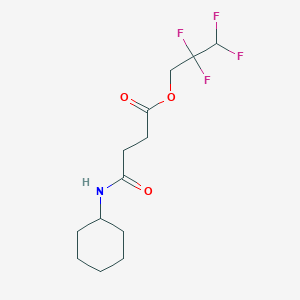
![1-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-4-methylpiperazine](/img/structure/B4994035.png)
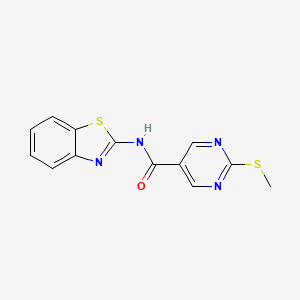
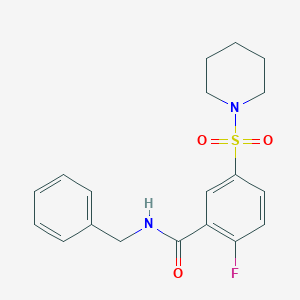
![3-({[5-(3-hydroxypropyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B4994046.png)